

2,4-Difluoro-3-hydroxybenzoic acid CAS number and molecular structure

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Compound of Interest

Compound Name: 2,4-Difluoro-3-hydroxybenzoic acid

Cat. No.: B1280719

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An In-depth Technical Guide to **2,4-Difluoro-3-hydroxybenzoic Acid**

Introduction

2,4-Difluoro-3-hydroxybenzoic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique substitution pattern, featuring two fluorine atoms and a hydroxyl group on the benzene ring, imparts specific electronic and steric properties that are valuable in drug design and development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in the field of drug development. The compound is notably recognized as a key intermediate in the production of novel antibacterial agents.[\[1\]](#)

Core Chemical Information

The fundamental properties of **2,4-Difluoro-3-hydroxybenzoic acid** are summarized in the table below, providing a quick reference for researchers.

Property	Value	Reference
CAS Number	91659-08-4	[2] [3] [4]
Molecular Formula	C ₇ H ₄ F ₂ O ₃	[4] [5]
Molecular Weight	174.10 g/mol	[2] [4]
Canonical SMILES	C1=CC(=C(C(=C1C(=O)O)F)O)F	[5]
InChI Key	AYDXPNZXVSSJRD-UHFFFAOYSA-N	[5]
Purity	Typically ≥95%	[2]

Molecular Structure

The 2D molecular structure of **2,4-Difluoro-3-hydroxybenzoic acid** is depicted below, illustrating the arrangement of the carboxyl, hydroxyl, and fluorine functional groups on the benzene ring.

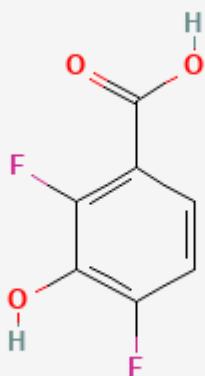


Figure 1. 2D Structure of **2,4-Difluoro-3-hydroxybenzoic acid**.

Synthesis Protocol

A documented method for the preparation of **2,4-Difluoro-3-hydroxybenzoic acid** involves a multi-step synthesis starting from 3,4,5-trifluoronitrobenzene.[\[1\]](#) This process is outlined below and visualized in the accompanying workflow diagram.

Experimental Workflow for Synthesis



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Figure 2. Synthesis workflow for **2,4-Difluoro-3-hydroxybenzoic acid**.

Detailed Methodologies

The synthesis involves the following key steps as described in patent CN101020628A[\[1\]](#):

- **Methylation:** 3,4,5-Trifluoronitrobenzene is reacted with sodium methoxide in anhydrous methanol. The molar ratio of 3,4,5-trifluoronitrobenzene to sodium methoxide is optimally between 1:1.05 and 1:1.3. The reaction is carried out at a temperature ranging from room temperature to the reflux temperature of the solvent.
- **Reduction:** The resulting 2,6-Difluoro-4-nitroanisole is reduced to form 3,5-Difluoro-4-anisidine.
- **Bromination:** The amine group in 3,5-Difluoro-4-anisidine directs the bromination to yield 3,5-Difluoro-2-bromo-4-anisidine.
- **Deamination:** The amino group is removed via a deamination reaction, typically using hypophosphorous acid. The reaction temperature is maintained between 0°C and 80°C. This step yields 3-Bromo-2,6-difluoroanisole.
- **Cyanation:** The bromo-substituted compound undergoes cyanation using cuprous cyanide in an aprotic polar solvent like DMF. The molar ratio of the bromoanisole to cuprous cyanide is between 1:1.1 and 1:2.0. The reaction is heated to a temperature between 80°C and 150°C for 2 to 5 hours.

- Hydrolysis and Demethylation: The final step involves the hydrolysis of the nitrile group to a carboxylic acid and the demethylation of the methoxy group to a hydroxyl group. This is achieved by heating the compound in a hydrobromic acid solution at a temperature between 90°C and 140°C.

Applications in Drug Development

2,4-Difluoro-3-hydroxybenzoic acid is a valuable intermediate in the pharmaceutical industry, primarily for the synthesis of fluoroquinolone antibiotics.^[6]

- Antibacterial Agents: It is a key starting material for the preparation of novel antibacterial drugs such as Garenoxacin.^[1] Fluoroquinolones are a class of broad-spectrum antibiotics that play a critical role in treating various bacterial infections.
- 3-Quinolinecarboxylic Acid Derivatives: The compound is utilized in the synthesis of various 3-quinolinecarboxylic acid derivatives, which are known for their potent antimicrobial activities against both Gram-positive and Gram-negative bacteria.^[6]

Biological Activity Context

While specific studies on the biological activity of **2,4-Difluoro-3-hydroxybenzoic acid** itself are not widely published, the broader class of hydroxybenzoic acids and their derivatives are known to exhibit a range of biological effects. These include antimicrobial, anti-inflammatory, and antioxidant properties.^{[7][8]} The presence of fluorine atoms in the molecule can significantly enhance metabolic stability and binding affinity to target proteins, a common strategy in modern drug design.

Spectral Data and Characterization

The structural confirmation of **2,4-Difluoro-3-hydroxybenzoic acid** and its intermediates is typically performed using a combination of spectroscopic techniques. While a comprehensive public database of spectra for this specific compound is not readily available, standard characterization would involve:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR to determine the proton and carbon framework of the molecule.

- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups such as O-H (hydroxyl and carboxyl), C=O (carboxyl), and C-F bonds.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.[3]

For instance, the characterization of a related isomer, 3,4-difluoro-2-hydroxybenzoic acid, involved ¹H-NMR and IR spectroscopy to confirm its structure.[9]

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